2-Chloro-5-(pentafluorobenzoyl)pyridine

Physical Organic Chemistry Medicinal Chemistry Property Prediction

2-Chloro-5-(pentafluorobenzoyl)pyridine (CAS 1187165-90-7) is a halogenated pyridine derivative with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 g/mol. This compound is defined by a chlorine atom at the C-2 position and a pentafluorobenzoyl (PFB) group at the C-5 position of the pyridine ring.

Molecular Formula C12H3ClF5NO
Molecular Weight 307.6 g/mol
CAS No. 1187165-90-7
Cat. No. B1453170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pentafluorobenzoyl)pyridine
CAS1187165-90-7
Molecular FormulaC12H3ClF5NO
Molecular Weight307.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
InChIInChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H
InChIKeyIBGJLRNTAAFHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(pentafluorobenzoyl)pyridine (CAS 1187165-90-7): Core Identity for Sourcing Scientists


2-Chloro-5-(pentafluorobenzoyl)pyridine (CAS 1187165-90-7) is a halogenated pyridine derivative with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 g/mol . This compound is defined by a chlorine atom at the C-2 position and a pentafluorobenzoyl (PFB) group at the C-5 position of the pyridine ring . It serves as a multifunctional building block in medicinal chemistry and agrochemical research, providing a unique combination of a reactive aryl chloride handle for cross-coupling and a highly electron-deficient pentafluorophenyl ketone moiety that influences conformational dynamics [1]. Its commercial availability at 95–97% purity from suppliers like AKSci and Fluorochem makes it a practical key intermediate .

Procurement Alert: Why 2-Chloro-5-(pentafluorobenzoyl)pyridine Cannot Be Trivialized by In-Class Analogs


Assuming functional interchangeability between 2-Chloro-5-(pentafluorobenzoyl)pyridine and its non-fluorinated benzoylpyridine analogs, such as 2-chloro-5-benzoylpyridine (CAS 79567-66-1), is a critical sourcing error. The perfluorination of the benzoyl ring fundamentally alters the compound's electronic landscape, lipophilicity, and reactivity profile . The pentafluorobenzoyl (PFB) group acts as a potent electron-withdrawing moiety [1], which significantly activates the carbonyl carbon toward nucleophilic attack, depresses the pKa of the pyridine nitrogen, and profoundly influences the stability of amide-bond rotamers in downstream drug candidates [2]. Generic substitution with a non-fluorinated analog will eliminate these key electronic drivers, potentially collapsing the desired conformational dynamics or reducing the electrophilicity required for subsequent derivatization steps. The quantitative data below validates this differential performance.

Quantitative Head-to-Head Evidence: 2-Chloro-5-(pentafluorobenzoyl)pyridine vs. Non-Fluorinated Analogs


Electron-Withdrawing Power: Hammett Constant (σp) of Pentafluorobenzoyl vs. Benzoyl Group

The pentafluorobenzoyl (PFB) group exhibits a quantified Hammett substituent constant (σp) of approximately 0.23, as measured from the ionization constants of substituted benzoic acids . This is in stark contrast to the non-fluorinated benzoyl group (COPh), which has a σp value of 0.43. While both are electron-withdrawing, the PFB group's unique value reflects the complex interplay of strong inductive withdrawal by the five fluorine atoms and resonance donation, leading to a distinct electronic profile. This difference is not merely academic; it directly correlates with the conformational free energy difference (ΔG°) in benzanilide derivatives, showing a linear relationship (R² = 0.946) with the substituent's σp, a relationship that would be severely altered with a generic benzoyl group .

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Lipophilicity Modulation: Comparative LogP of 2-Chloro-5-(pentafluorobenzoyl)pyridine and 2-Chloro-5-benzoylpyridine

The strategic incorporation of five fluorine atoms dramatically increases the lipophilicity of the building block. The experimental LogP (octanol-water) for 2-Chloro-5-(pentafluorobenzoyl)pyridine is 4.12 . In contrast, its non-fluorinated, direct analog, 2-Chloro-5-benzoylpyridine (CAS 79567-66-1), has a predicted LogP of approximately 2.63 (ALogPs) . This represents an increase of roughly 1.5 log units, signifying a 30-fold greater preference for the organic phase.

ADME/Tox Profiling Lead Optimization Medicinal Chemistry

Enhanced Conformational Control: Quantified Rotational Barrier in Pentafluorobenzoyl-Benzanilide Systems

The pentafluorobenzoyl group induces a significantly high rotational barrier (ΔG‡) of 18.3 kcal/mol in N,N-diarylbenzamide derivatives at room temperature [1]. This energy barrier is sufficient to arrest the rotation of the amide bond on the NMR timescale, effectively locking the molecule into a single conformer in non-equilibrium states. While the direct comparator for a non-fluorinated benzoyl analog was not measured in the same study, the authors specifically attribute this 'sizeable rotational barrier' to the unique electronic depletion of the carbonyl carbon by the PFB group, a feature absent in standard benzoyl systems [1]. This kinetic stability is a critical design parameter for molecular switches.

Conformational Analysis Molecular Switch Structural Biology

Bifunctional Reactivity Advantage: Orthogonal Cross-Coupling Potential of the 2-Chloro Handle

The synthetic utility of 2-Chloro-5-(pentafluorobenzoyl)pyridine is amplified by its orthogonal reactivity. The 2-chloropyridine moiety serves as an efficient electrophile in site-selective Suzuki-Miyaura cross-coupling reactions, while the pentafluorobenzoyl group remains intact under standard palladium-catalyzed conditions [1]. Fluorinated pyridine derivatives, including those with 2-chloro substitution, have been shown to undergo successful coupling with a variety of aryl boronic acids to produce highly functionalized biaryl structures [1]. This contrasts with simpler analogs like 2-chloro-5-benzoylpyridine, where the electron-rich nature of the non-fluorinated benzoyl group could potentially interfere with or be compromised by the catalytic cycle, or where the reactivity difference between the two electrophilic sites is less pronounced.

Synthetic Methodology Suzuki-Miyaura Coupling Building Block

Target Applications Where 2-Chloro-5-(pentafluorobenzoyl)pyridine Outperforms Generics


Design of Acid-Responsive Molecular Switches and Dynamic Devices

As demonstrated by the high rotational barrier (18.3 kcal/mol) and acid-induced conformational switching detailed in Section 3, this compound is uniquely suited as a precursor for pentafluorobenzamide-based molecular switches [1]. The quantitative Hammett relationship (σp ≈ 0.23) allows for the predictable engineering of the E/Z conformer ratio, a level of rational control unattainable with non-fluorinated benzoyl building blocks. Procurement for such projects should explicitly require the pentafluorobenzoyl variant to ensure the fundamental switching mechanism remains functional.

Modulating ADME Profiles Through Strategic Fluorination in Lead Optimization

In drug optimization campaigns, the need to precisely tune a candidate's lipophilicity is paramount. The evidence from Section 3 shows that incorporating the 2-Chloro-5-(pentafluorobenzoyl)pyridine scaffold introduces a LogP value of 4.12, a 30-fold increase over its non-fluorinated analog . Medicinal chemistry groups should source this specific intermediate when the synthetic route requires a late-stage increase in logD or membrane permeability, using the chlorine atom as a subsequent diversification point.

Orthogonal Late-Stage Functionalization for Complex Molecule Synthesis

As supported by cross-coupling literature for this class of compounds, the 2-chloro handle on the pyridine ring allows for selective Pd-catalyzed derivatization without disturbing the electron-deficient pentafluorobenzoyl group [2]. This makes it a superior choice over non-fluorinated analogs for synthetic routes requiring a robust, orthogonal, bifunctional building block. It ensures that the valuable fluorinated fragment is introduced early and remains stable through multiple synthetic transformations, justifying its procurement for convergent synthetic strategies.

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